molecular formula C8H6Cl2F2O2 B1410813 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol CAS No. 1804883-39-3

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol

Cat. No.: B1410813
CAS No.: 1804883-39-3
M. Wt: 243.03 g/mol
InChI Key: WRNITFOACRQULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of dichloro, difluoromethoxy, and benzyl alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol typically involves the reaction of 2,3-dichlorobenzyl alcohol with difluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2,3-dichloro-6-(difluoromethoxy)benzaldehyde or 2,3-dichloro-6-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 2,3-dichloro-6-(difluoromethoxy)benzyl derivatives.

    Substitution: Formation of various substituted benzyl alcohols.

Scientific Research Applications

2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 2,3-Dichloro-6-(trifluoromethoxy)benzyl alcohol
  • 2,3-Dichloro-6-(methoxy)benzyl alcohol
  • 2,3-Dichloro-6-(ethoxy)benzyl alcohol

Comparison:

  • 2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol is unique due to the presence of both dichloro and difluoromethoxy groups, which can influence its chemical reactivity and biological activity.
  • 2,3-Dichloro-6-(trifluoromethoxy)benzyl alcohol has a trifluoromethoxy group, which may result in different reactivity and biological properties compared to the difluoromethoxy counterpart.
  • 2,3-Dichloro-6-(methoxy)benzyl alcohol and 2,3-Dichloro-6-(ethoxy)benzyl alcohol have methoxy and ethoxy groups, respectively, which can alter their chemical and biological behavior compared to the difluoromethoxy derivative.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2,3-dichloro-6-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNITFOACRQULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 3
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol
Reactant of Route 6
2,3-Dichloro-6-(difluoromethoxy)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.